molecular formula C17H14N2O3S B13213707 (2S)-2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)-3-phenylpropanoic acid

(2S)-2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)-3-phenylpropanoic acid

Cat. No.: B13213707
M. Wt: 326.4 g/mol
InChI Key: VEPJYVUGUPXMQX-AWEZNQCLSA-N
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Description

(2S)-2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)-3-phenylpropanoic acid is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)-3-phenylpropanoic acid typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This is achieved through the cyclization of an appropriate anthranilic acid derivative with a thiourea compound under acidic conditions.

    Introduction of the Phenylpropanoic Acid Side Chain: This step involves the alkylation of the quinazolinone core with a suitable phenylpropanoic acid derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)-3-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the quinazolinone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Hydroxyquinazolinone derivatives.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

(2S)-2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)-3-phenylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)-3-phenylpropanoic acid involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(4-oxo-2-thioxo-3,4-dihydroquinazolin-3-yl)-3-phenylpropanoic acid: Similar structure but with a thioxo group instead of a sulfanyl group.

    (2S)-2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)-3-(4-methoxyphenyl)propanoic acid: Similar structure but with a methoxy group on the phenyl ring.

Uniqueness

The unique combination of the quinazolinone core with the phenylpropanoic acid side chain and the presence of the sulfanyl group distinguishes (2S)-2-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)-3-phenylpropanoic acid from other similar compounds. This unique structure contributes to its specific chemical reactivity and potential biological activity.

Properties

Molecular Formula

C17H14N2O3S

Molecular Weight

326.4 g/mol

IUPAC Name

(2S)-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-3-phenylpropanoic acid

InChI

InChI=1S/C17H14N2O3S/c20-15-12-8-4-5-9-13(12)18-17(23)19(15)14(16(21)22)10-11-6-2-1-3-7-11/h1-9,14H,10H2,(H,18,23)(H,21,22)/t14-/m0/s1

InChI Key

VEPJYVUGUPXMQX-AWEZNQCLSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)N2C(=O)C3=CC=CC=C3NC2=S

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C3=CC=CC=C3NC2=S

Origin of Product

United States

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